molecular formula C11H11N3O2 B12933339 N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-89-8

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide

Cat. No.: B12933339
CAS No.: 61548-89-8
M. Wt: 217.22 g/mol
InChI Key: LMYVNUOOOJTILW-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide is a compound that features an imidazole ring and a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two structures in N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts to form trisubstituted imidazoles from acetophenones and benzylic amines .

Industrial Production Methods

Industrial production methods for N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Properties

CAS No.

61548-89-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-hydroxy-N-(1H-imidazol-5-ylmethyl)benzamide

InChI

InChI=1S/C11H11N3O2/c15-11(9-4-2-1-3-5-9)14(16)7-10-6-12-8-13-10/h1-6,8,16H,7H2,(H,12,13)

InChI Key

LMYVNUOOOJTILW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CN=CN2)O

Origin of Product

United States

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